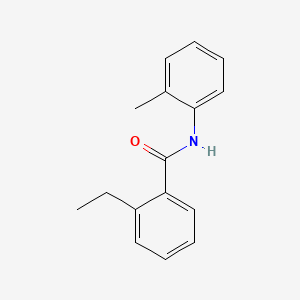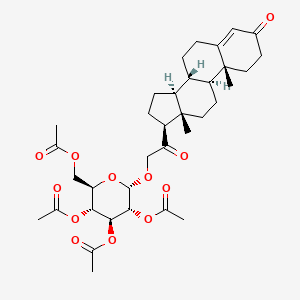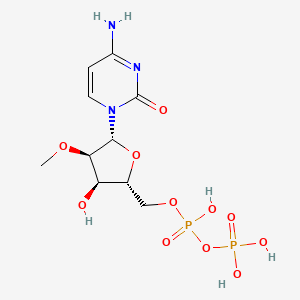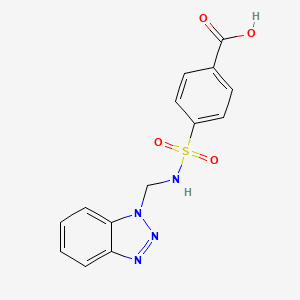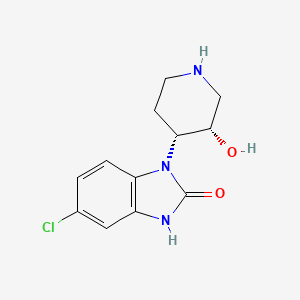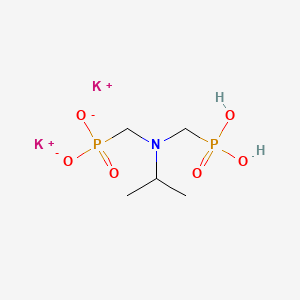
Dipotassium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C5H15NO6P2.2K and a molecular weight of 323.30. It is also known by its IUPAC name, dipotassium; [phosphonatomethyl (propan-2-yl)amino]methylphosphonic acid. This compound is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of phosphonic acid derivatives with amines under controlled conditions. The reaction is carried out in the presence of potassium hydroxide, which acts as a base to facilitate the formation of the dipotassium salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to remove any impurities. Quality control measures are implemented to ensure the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
Dipotassium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions may produce lower oxidation state phosphorus compounds . Substitution reactions can result in a variety of substituted phosphonate derivatives .
科学研究应用
Dipotassium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of bone diseases and other medical conditions.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and corrosion inhibitors.
作用机制
The mechanism of action of dipotassium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and other molecules, affecting their function and activity. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- Dipotassium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- Dipotassium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its ability to form stable complexes with metal ions and its reactivity in various chemical reactions make it valuable for a wide range of applications.
属性
CAS 编号 |
94278-04-3 |
|---|---|
分子式 |
C5H13K2NO6P2 |
分子量 |
323.30 g/mol |
IUPAC 名称 |
dipotassium;[phosphonatomethyl(propan-2-yl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H15NO6P2.2K/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;/q;2*+1/p-2 |
InChI 键 |
HTGWSGVGLHXZEK-UHFFFAOYSA-L |
规范 SMILES |
CC(C)N(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)



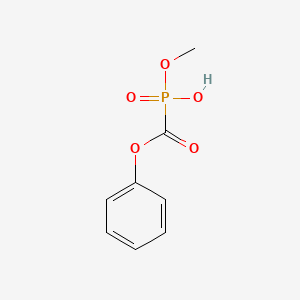
![1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane](/img/structure/B12677765.png)
